molecular formula C11H14N2O2 B2991353 N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide CAS No. 2305317-84-2

N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide

Cat. No.: B2991353
CAS No.: 2305317-84-2
M. Wt: 206.245
InChI Key: ARSJSHAUTFWULQ-UHFFFAOYSA-N
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Description

N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a cyclobutyl group, an oxazole ring, and a prop-2-enamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction or other organometallic coupling reactions.

    Formation of the Prop-2-enamide Moiety: The final step involves the coupling of the oxazole intermediate with an appropriate acrylamide derivative under suitable reaction conditions, such as the use of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxazole ring or the amide moiety are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives or amides.

Scientific Research Applications

N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide can be compared with other similar compounds, such as:

    N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]acetamide: Similar structure but with an acetamide moiety instead of a prop-2-enamide.

    N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]benzamide: Contains a benzamide group, which may confer different biological activities.

    N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]but-2-enamide: Similar to the target compound but with a but-2-enamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct chemical reactivity and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-10(14)12-6-9-7-15-13-11(9)8-4-3-5-8/h2,7-8H,1,3-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSJSHAUTFWULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CON=C1C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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